2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenesulfonyl group, a trifluoromethyl group, and an anilino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. The benzenesulfonyl group may also play a role in binding to target proteins, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- N-fluorobenzenesulfonimide
- 3-(trifluoromethyl)benzenesulfonyl chloride
- N-(4-cyano-3-trifluoromethyl-phenyl)-3-(4-fluorophenyl-sulfonyl)-2-hydroxy-2-methylpropionamide
Uniqueness
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and benzenesulfonyl groups enhances its reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S/c1-3-23(4-2)18(25)14-24(28(26,27)17-11-6-5-7-12-17)16-10-8-9-15(13-16)19(20,21)22/h5-13H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWGRBAIOIMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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